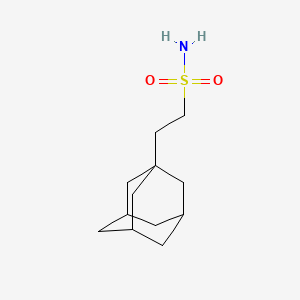

1-Adamantaneethylsulfonamide

Descripción general

Descripción

The adamantane moiety, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Mecanismo De Acción

Target of Action

1-Adamantaneethylsulfonamide is a derivative of adamantane, which is a synthetic steroid. The primary targets of adamantane derivatives are often viral proteins, such as the M2 protein in influenza A virus . .

Mode of Action

The mode of action of adamantane derivatives typically involves inhibiting the function of their target proteins. For instance, amantadine, an adamantane derivative, inhibits the M2 protein, preventing the virus from replicating within host cells . .

Biochemical Pathways

Adamantane derivatives can affect various biochemical pathways depending on their specific targets. For example, amantadine affects the viral replication pathway by inhibiting the M2 protein

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can vary. These compounds are often lipophilic, which can enhance their bioavailability . .

Result of Action

The result of the action of adamantane derivatives depends on their specific targets and modes of action. For example, amantadine’s inhibition of the M2 protein results in the prevention of viral replication

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Adamantaneethylsulfonamide are largely influenced by its adamantane and sulfonamide moieties. Adamantane is an organic compound that is described as the fusion of three cyclohexane rings, making it both rigid and virtually stress-free . Sulfonamides, on the other hand, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication . The adamantane moiety may also contribute to the overall molecular mechanism of action of the compound .

Metabolic Pathways

Drug metabolic reactions generally involve phase I and phase II metabolic reactions

Métodos De Preparación

The synthesis of 1-Adamantaneethylsulfonamide typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-Adamantaneethylsulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions

Aplicaciones Científicas De Investigación

1-Adamantaneethylsulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biological processes.

Medicine: Due to its potential antiviral and antibacterial properties, it is being explored as a candidate for drug development.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of polymers and other advanced materials.

Comparación Con Compuestos Similares

1-Adamantaneethylsulfonamide can be compared with other adamantane derivatives and sulfonamide compounds. Similar compounds include:

Amantadine: Known for its antiviral properties, particularly against influenza A.

Sulfonamides: A broad class of compounds with antibacterial activity. The uniqueness of this compound lies in its combination of the adamantane structure with the sulfonamide group, which imparts distinct physical and chemical properties that are not found in other compounds.

Actividad Biológica

1-Adamantaneethylsulfonamide is a sulfonamide derivative of adamantane, a compound known for its unique cage-like structure and potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an adamantane core, which contributes to its stability and biological activity. The sulfonamide group enhances its solubility, making it suitable for various pharmacological applications. The compound can be synthesized through specific chemical reactions that incorporate the adamantane structure with the sulfonamide functional group.

Target Enzyme:

this compound primarily inhibits the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is crucial in steroid metabolism and is implicated in metabolic disorders such as obesity and diabetes. By inhibiting 11β-HSD1, this compound may alter glucocorticoid metabolism, impacting glucose homeostasis and fat distribution.

Biochemical Pathways:

The compound's interaction with 11β-HSD1 suggests it may influence various metabolic pathways, particularly those related to glucocorticoid activity. This modulation can lead to significant changes in metabolic processes within the body, particularly in conditions associated with insulin resistance and obesity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Inhibition of 11β-HSD1: In vitro studies indicate that this compound effectively inhibits the enzyme at low concentrations, suggesting potential therapeutic benefits in managing metabolic disorders.

- Antimicrobial Activity: Other studies have reported that derivatives of adamantane, including this compound, show activity against various microorganisms. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibitory effects .

Case Studies

Several case studies have highlighted the therapeutic potential of adamantane derivatives:

- A study focusing on adamantyl-substituted compounds found that modifications to the adamantane structure could enhance biological activity against cancer cell lines. Although specific data on this compound was limited, similar compounds showed promising results in inhibiting cell growth and inducing apoptosis in cancer models .

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications in drug development:

- Metabolic Disorders: Given its role as an inhibitor of 11β-HSD1, there is potential for developing treatments targeting obesity and diabetes.

- Antiviral Properties: Adamantane derivatives are known to exhibit antiviral activity by targeting viral proteins; thus, further exploration into their use against viral infections is warranted .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | Sulfonamide derivative of adamantane |

| Primary Target | 11β-Hydroxysteroid Dehydrogenase Type 1 |

| Mechanism of Action | Inhibition of steroid metabolism |

| Biological Activities | Antimicrobial effects; potential anti-obesity and anti-diabetic properties |

| Applications | Drug development for metabolic disorders and antiviral therapies |

Propiedades

IUPAC Name |

2-(1-adamantyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLOGJHFNSMGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735085 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283719-69-6 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.